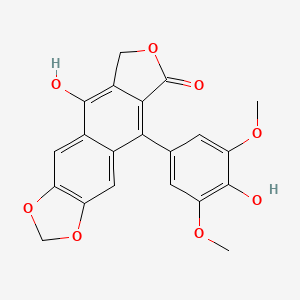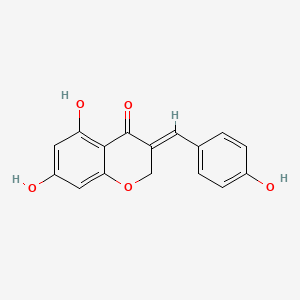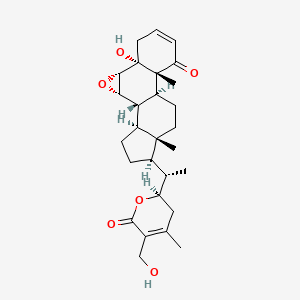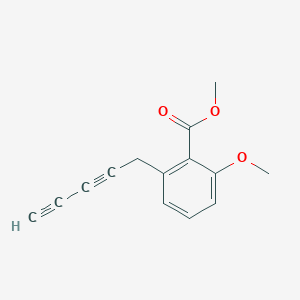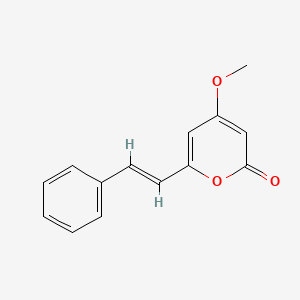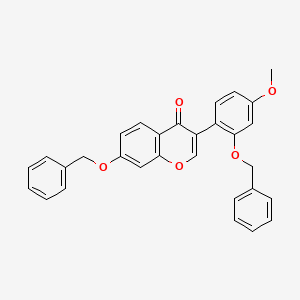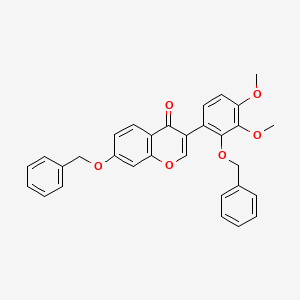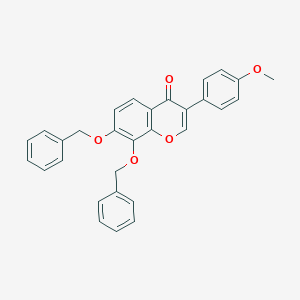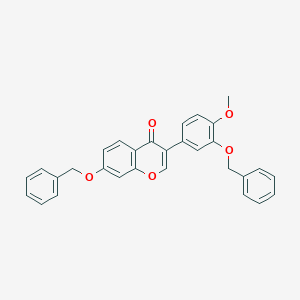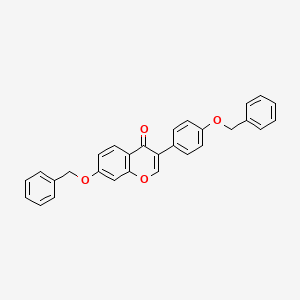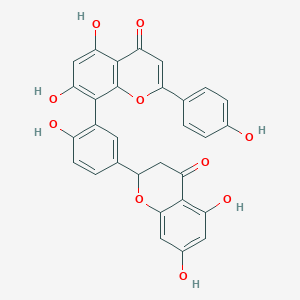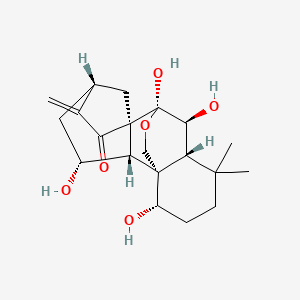
エフサニンE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Effusanin E is a natural diterpenoid compound isolated from the plant Rabdosia serra. It has garnered significant attention due to its potent biological activities, particularly its anticancer properties. Effusanin E has been shown to inhibit the growth of nasopharyngeal carcinoma cells by targeting specific molecular pathways .
科学的研究の応用
Effusanin E has a wide range of scientific research applications, including:
Chemistry: Effusanin E serves as a valuable compound for studying the chemical properties and reactivity of diterpenoids.
Biology: Effusanin E is used in biological research to investigate its effects on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Effusanin E has shown promise as a potential therapeutic agent for treating nasopharyngeal carcinoma and other cancers.
作用機序
Target of Action
Effusanin E, a natural diterpenoid isolated from Rabdosia serra, primarily targets two key proteins: p50/p65 proteins and COX-2 . These proteins play a crucial role in the inflammatory response and cell proliferation .
Mode of Action
Effusanin E interacts with its targets by suppressing the p50/p65 proteins, which in turn down-regulates the expression of COX-2 . This interaction inhibits the nuclear translocation of p65 NF-κB proteins and abrogates the binding of NF-κB to the COX-2 promoter .
Biochemical Pathways
The primary biochemical pathway affected by Effusanin E is the NF-κB/COX-2 signaling pathway . By inhibiting this pathway, Effusanin E significantly suppresses cell proliferation and induces apoptosis in nasopharyngeal carcinoma (NPC) cells .
Result of Action
Effusanin E significantly inhibits cell proliferation and induces apoptosis in NPC cells . It also induces the cleavage of PARP, caspase-3, and -9 proteins . Furthermore, Effusanin E significantly suppresses tumor growth in a xenograft mouse model without obvious toxicity .
準備方法
Effusanin E is typically isolated from the aerial parts of Rabdosia serra. The extraction process involves several steps:
Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Industrial production methods for Effusanin E are not well-documented, likely due to its natural origin and the complexity of its structure. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
化学反応の分析
Effusanin E undergoes various chemical reactions, including:
Oxidation: Effusanin E can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Effusanin E, potentially altering its bioactivity.
Substitution: Effusanin E can undergo substitution reactions, where specific atoms or groups in its structure are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Effusanin E belongs to the class of ent-kaurane diterpenoids, which includes several other compounds with similar structures and biological activities. Some of these compounds include:
Effusanin A: Another diterpenoid from Rabdosia serra with anticancer properties.
Rabdoternin E: A diterpenoid with potential anticancer activity.
Rabdoternin F: Similar to Rabdoternin E, with comparable biological activities.
Effusanin E is unique due to its specific mechanism of action and its potent inhibition of the NF-κB and COX-2 pathways, making it a promising candidate for further research and development in cancer therapy .
特性
IUPAC Name |
(1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-LBQBBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

